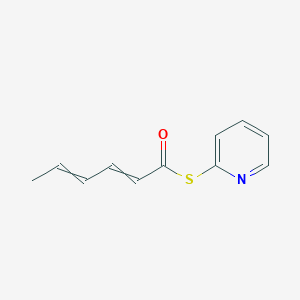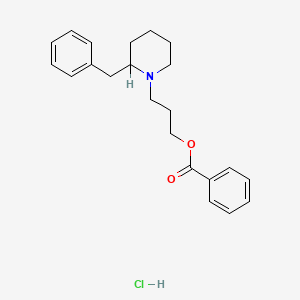acetonitrile CAS No. 75491-92-8](/img/structure/B14450252.png)
[3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple halogen atoms and a cyclopropyl ring, making it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent halogenation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the presence of reactive halogen atoms.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove halogen atoms, resulting in different products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into new therapeutic targets.
Medicine: The compound’s potential medicinal properties are being investigated, particularly its role as an insecticide and its effects on pests. Its efficacy and safety are key areas of research.
Industry: In industry, the compound is used in the production of pesticides and other agrochemicals. Its stability and reactivity make it suitable for various applications in pest control.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound disrupts the nervous system of pests, leading to paralysis and death. The halogen atoms play a crucial role in enhancing its reactivity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Dimethyl-1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
1,2-Dibromo-2,2-dichloroethyl dimethyl phosphate: Another compound with similar applications in pest control.
Uniqueness: What sets 3-(1,2-Dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropylacetonitrile apart is its specific structure, which combines a cyclopropyl ring with multiple halogen atoms. This unique configuration enhances its reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
75491-92-8 |
|---|---|
Molekularformel |
C21H19Br2Cl2NO |
Molekulargewicht |
532.1 g/mol |
IUPAC-Name |
2-[3-(1,2-dibromo-2,2-dichloroethyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H19Br2Cl2NO/c1-20(2)17(18(20)19(22)21(23,24)25)16(12-26)13-7-6-10-15(11-13)27-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3 |
InChI-Schlüssel |
XZIRDRLLFUJAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(C(Cl)(Cl)Br)Br)C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


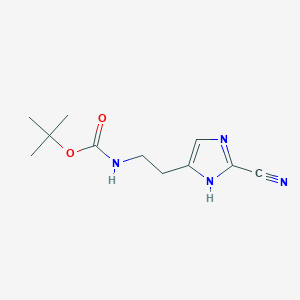
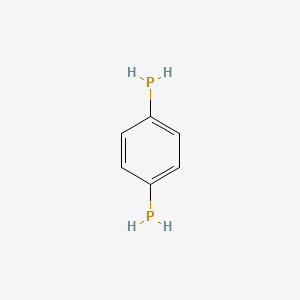
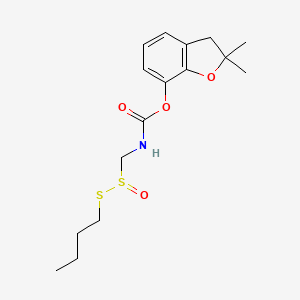

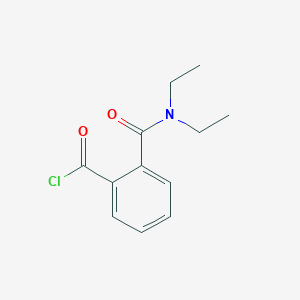
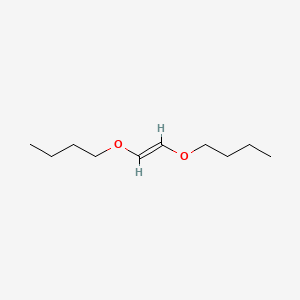

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)


